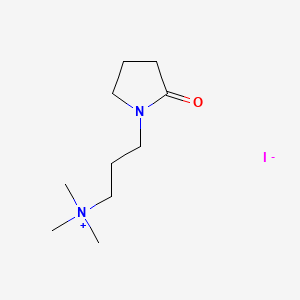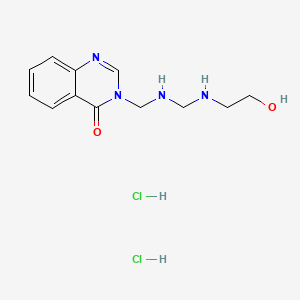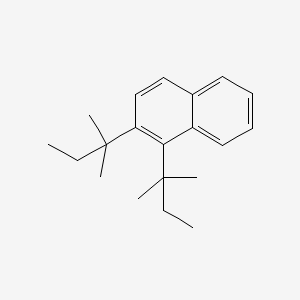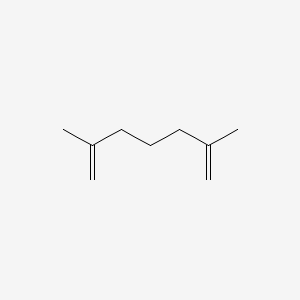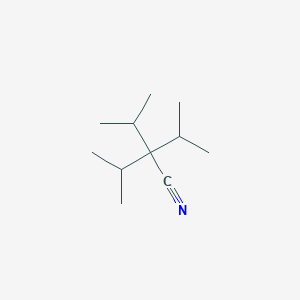
3-Methyl-2,2-di(propan-2-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2-di(propan-2-yl)butanenitrile is an organic compound with the molecular formula C11H21N. . This compound is characterized by its branched structure, which includes a nitrile group (-CN) attached to a central carbon atom that is further substituted with methyl and isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-di(propan-2-yl)butanenitrile can be achieved through various methods. One common approach involves the dehydration of aldoximes or amides . Another method includes the cyanation of alkyl halides . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,2-di(propan-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,2-di(propan-2-yl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,2-di(propan-2-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-(propan-2-yl)butyronitrile
- 2-Ethyl-3-methyl-2-(propan-2-yl)butanamide
Uniqueness
3-Methyl-2,2-di(propan-2-yl)butanenitrile is unique due to its specific branched structure and the presence of multiple isopropyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
55897-66-0 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
3-methyl-2,2-di(propan-2-yl)butanenitrile |
InChI |
InChI=1S/C11H21N/c1-8(2)11(7-12,9(3)4)10(5)6/h8-10H,1-6H3 |
InChI-Schlüssel |
RAPUVIJLMDIPPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


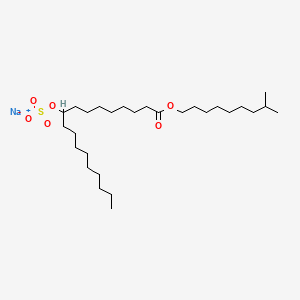
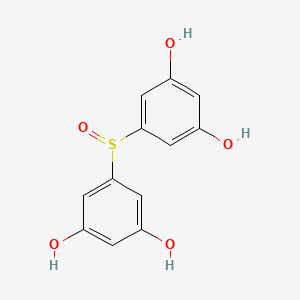

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
